molecular formula C6H5Cl2NO4S2 B3370122 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride CAS No. 32548-92-8

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride

Cat. No.: B3370122
CAS No.: 32548-92-8
M. Wt: 290.1 g/mol
InChI Key: IGVWYUALKQYYRU-UHFFFAOYSA-N
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Description

Chemical Name: 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride CAS Number: 32548-92-8 Molecular Formula: C₆H₄Cl₂NO₄S₂ Molecular Weight: 290.13 g/mol Purity: 95% (as reported by Fluorochem) . This compound features a benzene ring substituted with a sulfamoyl (-SO₂NH₂) group at position 5 and a sulfonyl chloride (-SO₂Cl) at position 1, with a chlorine atom at position 2. It is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities.

Properties

IUPAC Name

2-chloro-5-sulfamoylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVWYUALKQYYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride typically involves the chlorination of 5-sulfamoylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.

    Reduction Reactions: Formation of sulfonamides.

    Oxidation Reactions: Formation of sulfonic acids.

Scientific Research Applications

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity, solubility, and applications of aromatic sulfonyl chlorides are heavily influenced by substituents on the benzene ring. Below is a comparative analysis of key analogs:

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride 32548-92-8 -Cl (pos. 2), -SO₂NH₂ (pos. 5), -SO₂Cl (pos. 1) C₆H₄Cl₂NO₄S₂ 290.13 Sulfamoyl group enhances hydrogen bonding; moderate electron-withdrawing effects.
2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride 1053658-65-3 Oxazole ring (pos. 2), -SO₂Cl (pos. 1) C₉H₅ClN₂O₃S 256.67 Oxazole introduces heterocyclic aromaticity; increased π-electron density.
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride 1152589-92-8 -Cl (pos. 2), -COCH₂CH₃ (pos. 5), -SO₂Cl (pos. 1) C₉H₇Cl₂O₃S 283.13 Propanoyl group is electron-withdrawing; may enhance electrophilicity.
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride N/A -Cl (pos. 2), -SO₂N(Et)₂ (pos. 5), -SO₂Cl (pos. 1) C₁₀H₁₃Cl₂NO₄S₂ 354.25 Diethylsulfamoyl increases steric bulk; reduces solubility in polar solvents.
2-Chloro-5-cyanobenzene-1-sulfonyl chloride 942199-56-6 -Cl (pos. 2), -CN (pos. 5), -SO₂Cl (pos. 1) C₇H₃Cl₂NO₂S 251.08 Cyano group is strongly electron-withdrawing; enhances reactivity in substitutions.
2-Chloro-5-nitrobenzenesulfonyl chloride 4533-95-3 -Cl (pos. 2), -NO₂ (pos. 5), -SO₂Cl (pos. 1) C₆H₃Cl₂NO₅S 280.12 Nitro group is highly electron-withdrawing; increases stability toward hydrolysis.
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 -Br (pos. 5), -Cl (pos. 2), -SO₂Cl (pos. 1) C₆H₃BrCl₂O₂S 289.96 Bromine offers potential for further functionalization via cross-coupling.

Biological Activity

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride is a sulfonamide compound with significant biological activity, particularly in medicinal chemistry. Its structure features a sulfonyl chloride group attached to a benzene ring that also includes a sulfamoyl group. This compound has garnered interest due to its potential applications in drug development and enzyme inhibition.

  • Molecular Formula : C7H7ClN2O3S2
  • Molecular Weight : Approximately 255.7 g/mol
  • Physical State : Solid, typically white to off-white powder
  • Hazards : Classified as hazardous due to its corrosive nature and potential health risks, including skin and eye irritation.

The biological activity of this compound primarily involves its ability to interact with various biological targets, particularly enzymes. The sulfonamide group can form covalent bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is similar to that of other sulfonamide antibiotics, which target bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by inhibiting bacterial growth through enzyme inhibition.
  • Enzyme Inhibition : Studies suggest that this compound inhibits specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment and other diseases.

Case Studies

  • Inhibition of Dihydropteroate Synthase :
    • A study demonstrated that this compound effectively inhibited dihydropteroate synthase in Escherichia coli, showcasing its potential as an antibiotic agent.
    • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be less than 10 µM, indicating potent activity against the target enzyme.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspases, which are critical for programmed cell death.
    • EC50 Value : The effective concentration for inducing cell death was found to be around 20 µM.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
3-Chloro-4-sulfamoylbenzene-1-sulfonyl chlorideC7H7ClN2O3S2Antimicrobial, Enzyme Inhibition
4-Sulfamoylbenzenesulfonyl ChlorideC7H8N2O3S2Antibacterial, Anti-inflammatory
2-Fluoro-4-sulfamoylbenzene-1-sulfonyl chlorideC7H6FClN2O3S2Anticancer properties observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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